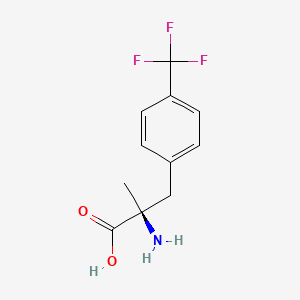

4-Trifluoromethyl-a-methyl-L-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide and Protein Science

The field of peptide and protein science has traditionally focused on the 20 proteinogenic amino acids. However, the exploration of non-canonical amino acids (ncAAs), which are not naturally encoded in the genome, has opened up new avenues for research and development. rsc.orginvivochem.com The incorporation of ncAAs into peptide chains can dramatically alter their structure, function, and stability. invivochem.com This strategy allows for the fine-tuning of properties such as resistance to enzymatic degradation, improved cell permeability, and enhanced binding affinity to biological targets. rsc.orgnih.gov

The use of ncAAs has been instrumental in overcoming some of the inherent limitations of natural peptides as therapeutic agents, such as their short half-life in vivo. nih.gov By expanding the chemical diversity beyond what is offered by nature, scientists can design peptides and proteins with novel biological activities and improved pharmacological profiles. rsc.org

Rationale for Fluorine and α-Methyl Group Incorporation in Amino Acid Design

The simultaneous incorporation of a trifluoromethyl group and an α-methyl group into the phenylalanine scaffold is a deliberate strategy to harness the distinct advantages conferred by each modification. This dual functionalization allows for a synergistic modulation of the amino acid's properties.

Table 1: Effects of Trifluoromethyl Group Incorporation

| Property Affected | Consequence of -CF3 Substitution |

| Electronic Nature | Strong electron-withdrawing effect on the phenyl ring. |

| Lipophilicity | Increased lipophilicity, potentially improving membrane permeability. |

| Metabolic Stability | Enhanced resistance to oxidative metabolism. |

| Intermolecular Interactions | Modulation of cation-π and aromatic stacking interactions. |

The addition of a methyl group to the α-carbon of an amino acid introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone. This conformational constraint can favor specific secondary structures, such as helices or turns, and can protect the peptide bond from proteolytic cleavage. nih.gov By reducing the conformational flexibility, α-methylation can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and specificity for its target. nih.gov

Table 2: Effects of α-Methylation

| Property Affected | Consequence of α-Methylation |

| Conformational Flexibility | Reduced rotational freedom of the peptide backbone. |

| Secondary Structure | Can induce and stabilize helical or turn conformations. |

| Proteolytic Stability | Increased resistance to enzymatic degradation. |

| Binding Affinity | Can lead to higher affinity by reducing the entropic penalty of binding. |

Historical Context and Evolution of Research on Fluorinated and α-Methylated Phenylalanine Derivatives

The development of fluorinated and α-methylated amino acids has a rich history rooted in the quest for enzyme inhibitors and therapeutic agents with improved properties. Early research into fluorinated amino acids was driven by their potential as metabolic probes and anticancer agents. The unique properties of fluorine, such as its small size and high electronegativity, made it an attractive element for modifying biological molecules. nih.gov

Similarly, the study of α-methylated amino acids began with the goal of creating enzyme inhibitors and conformationally restricted peptides. wikipedia.orgnih.gov It was recognized that the steric bulk of the α-methyl group could interfere with enzyme active sites and stabilize specific peptide conformations. wikipedia.org

The convergence of these two research streams has led to the development of doubly modified amino acids like 4-Trifluoromethyl-α-methyl-L-phenylalanine. A notable example of the application of this combined strategy is in the development of boronophenylalanine derivatives for Boron Neutron Capture Therapy (BNCT). nih.gov Research has shown that fluorinated α-methyl 3-borono-L-phenylalanine derivatives exhibit improved water solubility and tumor targetability compared to their non-methylated or non-fluorinated counterparts. nih.gov These findings underscore the potential of combining fluorination and α-methylation to create advanced amino acid derivatives for therapeutic and research applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 |

InChI Key |

PEYIUMGUVJOYKB-JTQLQIEISA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure 4 Trifluoromethyl α Methyl L Phenylalanine

Stereoselective Synthesis Strategies

The primary challenge in synthesizing 4-Trifluoromethyl-α-methyl-L-phenylalanine lies in the stereocontrolled formation of the quaternary α-carbon. This requires sophisticated asymmetric strategies that can effectively control the spatial arrangement of the four different substituents attached to this center. The methodologies discussed herein address the stereoselective introduction of both the α-methyl group and the 4-trifluoromethylphenyl moiety.

Asymmetric Approaches to α-Methylated Amino Acids

The asymmetric synthesis of α-methylated amino acids is a well-established field, with several powerful methods available to chemists. These approaches often rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of glycine (B1666218) derivatives to produce a variety of α-amino acids. elsevierpure.com This methodology typically involves the use of a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, to facilitate the transfer of an enolate from an aqueous or solid phase to an organic phase where the alkylation reaction occurs. ciac.jl.cnphasetransfer.com

In the context of α-methylphenylalanine synthesis, a Schiff base of a glycine ester is deprotonated to form an enolate, which is then alkylated with a suitable electrophile. The chiral phase-transfer catalyst forms a tight ion pair with the enolate, effectively shielding one face of the planar enolate and directing the incoming electrophile to the opposite face, thus inducing asymmetry. For the synthesis of α-methyl-L-phenylalanine derivatives, this would involve the methylation of a phenylalanine precursor. It has been reported that N-[p-(trifluoromethyl)benzyl] cinchoninium bromide can be an effective catalyst for asymmetric methylation reactions under phase-transfer conditions, achieving high yields and enantiomeric excess. phasetransfer.com

Table 1: Illustrative Data for Asymmetric Alkylation via Phase-Transfer Catalysis

| Catalyst | Substrate | Electrophile | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |

| N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Indanone derivative | Methyl Iodide | Toluene/aq. NaOH | 95 | 92 |

| Cinchona alkaloid-derived quaternary ammonium salt | tert-Butyl glycinate-benzophenone Schiff base | Benzyl Bromide | Toluene/aq. CsOH | High | High |

Note: This table presents representative data for similar asymmetric alkylations under phase-transfer catalysis, as specific data for 4-Trifluoromethyl-α-methyl-L-phenylalanine was not available in the searched literature.

Chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used in asymmetric synthesis to control the stereochemistry of alkylation reactions. sigmaaldrich.com In this approach, a chiral oxazolidinone is acylated with a carboxylic acid derivative, and the resulting N-acyloxazolidinone serves as a substrate for diastereoselective enolate formation and subsequent alkylation. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Table 2: Representative Diastereoselective Alkylation using Oxazolidinone Auxiliaries

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl Bromide | >99:1 |

| (S)-4-Benzyl-2-oxazolidinone | N-Acyl oxazolidinone | Methyl Iodide | High |

Note: This table provides illustrative data for diastereoselective alkylations using oxazolidinone auxiliaries for the synthesis of related α-alkylated carbonyl compounds, as specific data for the target molecule was not found in the searched literature.

Beyond phase-transfer catalysis and oxazolidinone auxiliaries, other methods for the enantioselective α-methylation of amino acid precursors exist. These include the use of chiral Schiff bases derived from amino acids and chiral aldehydes or ketones, which can be diastereoselectively alkylated. Another approach involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to catalyze the asymmetric methylation of prochiral enolates. While these methods are powerful, their application to the synthesis of 4-Trifluoromethyl-α-methyl-L-phenylalanine would require specific adaptation and optimization.

Stereoselective Introduction of the 4-Trifluoromethyl Group

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various methods. However, in the context of synthesizing 4-Trifluoromethyl-α-methyl-L-phenylalanine, it is often more practical to start with a precursor that already contains the 4-trifluoromethylphenyl moiety. The challenge then becomes the stereoselective construction of the α-amino acid functionality. Alternatively, methods for the direct trifluoromethylation of amino acid precursors can be considered.

Nucleophilic trifluoromethylation has become a valuable tool in organic synthesis for the direct introduction of the trifluoromethyl group. semanticscholar.org Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent, are commonly used in the presence of a fluoride (B91410) source to generate a nucleophilic trifluoromethyl anion equivalent.

This methodology can be applied to amino acid precursors containing a suitable electrophilic site. For instance, the reaction of an α-keto ester derived from a phenylalanine precursor with TMSCF3 could potentially lead to the formation of a trifluoromethylated α-hydroxy acid derivative. Subsequent chemical transformations would then be required to convert the hydroxyl group into an amino group with the desired stereochemistry. A ruthenium-catalyzed direct thermal trifluoromethylation of N-acyloxazolidinones has also been developed, offering a potential route to α-trifluoromethylated products with good stereocontrol. nih.gov

Table 3: Examples of Nucleophilic Trifluoromethylation of Carbonyl Compounds

| Reagent System | Substrate | Product Type | Yield (%) |

| TMSCF3 / TBAF | Aldehydes/Ketones | α-Trifluoromethyl alcohols | Good-Excellent |

| Ru-catalyst / CF3I | N-Acyl oxazolidinones | α-Trifluoromethylated N-acyl oxazolidinones | Good |

Palladium-Catalyzed Cross-Coupling for Trifluoromethylated Phenylalanine Scaffolds

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing trifluoromethylated phenylalanine scaffolds, these methodologies are particularly valuable for introducing the trifluoromethylated aryl moiety. The Negishi cross-coupling reaction, for instance, has been effectively employed for the direct preparation of protected fluorinated phenylalanine analogues. nih.gov This approach involves the reaction of an organozinc compound with an aryl halide, catalyzed by a palladium(0) complex. nih.gov

Researchers have successfully utilized a Negishi cross-coupling between a prefunctionalized aryl bromide and a suitably protected β-iodoalanine as a key step in the synthesis of phenylalanine derivatives. nih.govnih.gov This strategy allows for the late-stage introduction of the complex aryl group, enhancing the modularity of the synthetic route. nih.gov The versatility of palladium catalysis is further demonstrated in the synthesis of α-(trifluoromethyl)-β-lactams, where an advanced palladium catalyst system with the RuPhos ligand facilitates selective cycloaminocarbonylations. nih.gov While not a direct synthesis of the phenylalanine scaffold, this highlights the power of palladium in constructing complex fluorinated heterocycles from fluorinated olefins and anilines, showcasing its broad applicability in organofluorine chemistry. nih.govresearchgate.net

The choice of catalyst, ligands, and reaction conditions is critical for the success of these transformations. Palladium(0) complexes are often used, and can be generated in situ from palladium(II) precursors like palladium acetate. researchgate.net The selection of appropriate ligands, such as tributylphosphine (B147548) or specific phosphite (B83602) ligands, is crucial for stabilizing the catalytic species and promoting the desired reactivity. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Synthesizing Phenylalanine Analogues

| Coupling Reaction | Key Reactants | Catalyst System (Example) | Significance | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc iodide, Aryl halides | Pd(0) | Direct preparation of protected fluorinated Phe analogues. | nih.gov |

| Negishi Coupling | Prefunctionalized aryl bromide, Protected β-iodoalanine | Not specified | Key step for accessing complex phenylalanine-derived ketones. | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Aryl trifluoroacetates, Organoboron compounds | PdCl2(MeCN)2/PCy3 | Synthesis of trifluoromethyl ketones, which can be precursors. | researchgate.net |

| Heck Reaction | Not specified for Phe | Palladium-based | General method for C-C bond formation, applicable to building blocks. | researchgate.net |

Electrophilic Fluorination Strategies for Aryl Systems

Electrophilic fluorination is a primary strategy for the direct introduction of fluorine atoms onto aromatic rings. wikipedia.org This method involves the reaction of a carbon-centered nucleophile, such as an electron-rich aryl system, with an electrophilic fluorine source. wikipedia.org A variety of modern reagents have been developed for this purpose, largely replacing hazardous sources like elemental fluorine. Reagents containing a nitrogen-fluorine (N-F) bond are now the most common, offering greater stability, safety, and ease of handling. wikipedia.org

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govresearchgate.net These reagents have been successfully used in the fluorination of a wide range of substrates. For example, direct fluorination of (hetero)aryl magnesium reagents (Grignard reagents) with NFSI provides the corresponding aryl fluorides in high yields. researchgate.net Similarly, Selectfluor® has been employed in the electrophilic fluorination of silyl (B83357) enol ethers derived from keto-proline to install a fluorine atom, demonstrating its utility in complex molecule synthesis. nih.gov The reactivity and regioselectivity of these reactions are influenced by the electronic properties of the aryl substrate and the specific reagent used. beilstein-journals.org For instance, direct radiofluorination of L-phenylalanine with [¹⁸F]AcOF shows a preference for ortho-fluorination. beilstein-journals.org

The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org The development of catalytic and stereoselective methods remains an active area of research, aiming to provide more efficient and precise routes to fluorinated aryl compounds. nih.govmdpi.com

Table 2: Common Electrophilic Fluorinating Agents for Aryl Systems

| Reagent Name | Abbreviation | Structural Class | Typical Application | Reference |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent | Fluorination of Grignard reagents and other nucleophiles. | researchgate.net |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent (Cationic) | Fluorination of enol ethers and direct C-H fluorination. | nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent | Fluorination of aryl organometallic compounds. | wikipedia.org |

| [¹⁸F]Acetylhypofluorite | [¹⁸F]AcOF | O-F Reagent | Direct radiofluorination of phenylalanine. | beilstein-journals.org |

Convergent and Divergent Synthetic Pathways to 4-Trifluoromethyl-α-methyl-L-phenylalanine

The synthesis of a complex molecule like 4-Trifluoromethyl-α-methyl-L-phenylalanine can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For 4-Trifluoromethyl-α-methyl-L-phenylalanine, a convergent approach would typically involve the separate preparation of two main building blocks:

A 4-trifluoromethylphenyl fragment, likely an organometallic reagent (e.g., Grignard or organozinc) or an aryl halide.

A chiral α-methylalanine synthon that already contains the correct stereochemistry at the α-carbon.

A divergent synthesis , in contrast, begins with a common precursor that is progressively modified to create a variety of related structures. In this context, one might start with a simpler, commercially available phenylalanine or tyrosine derivative. The synthesis would then diverge by first performing the α-methylation and subsequently introducing the trifluoromethyl group onto the phenyl ring, or vice versa. For example, a protected L-phenylalanine could be α-methylated, followed by a late-stage fluorination or trifluoromethylation of the aromatic ring. While potentially less efficient for producing a single target, this strategy is advantageous for creating a library of analogues with different substitution patterns on the phenyl ring for structure-activity relationship studies.

Challenges and Innovations in the Synthesis of Trifluoromethyl-α-methyl-L-phenylalanine

Overcoming Electronic Deactivation of Amino Groups

A significant challenge in the synthesis and subsequent application of α-trifluoromethyl amino acids is the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. nih.gov This effect substantially decreases the nucleophilicity of the α-amino group. The reduced basicity and nucleophilicity of the amine can complicate reactions that require its participation, such as peptide coupling. nih.gov

Standard peptide coupling conditions may prove inefficient, requiring more forcing conditions or highly reactive coupling agents to achieve satisfactory yields. This deactivation can also affect the choice of protecting groups for the amino function. For instance, protecting groups that are installed via nucleophilic attack of the amine may require modified procedures. Research has shown that certain N-protecting groups like Boc, Fmoc, and Cbz were not compatible with some fluorination conditions, resulting in very low yields, whereas N-acetyl groups were more suitable. nih.gov Overcoming this challenge often involves the use of specialized, highly potent coupling reagents (e.g., HCTU, HATU) or the development of novel synthetic routes that introduce the amino group or its precursor late in the synthesis, after the main carbon skeleton is already assembled. nih.gov

Control of Stereochemistry at the α-Carbon and Phenyl Ring

Achieving the correct absolute stereochemistry is a critical challenge in the synthesis of 4-Trifluoromethyl-α-methyl-L-phenylalanine, which contains a chiral quaternary α-carbon. The synthesis must be highly stereocontrolled to produce the desired L-(S)-enantiomer exclusively. Several strategies have been developed for the asymmetric synthesis of α-methyl-α-amino acids. acs.org

One common approach involves the diastereoselective alkylation of chiral glycine or alanine (B10760859) enolate equivalents. acs.orgresearchgate.net In this method, a chiral auxiliary is attached to the amino acid precursor to direct the incoming methyl group to a specific face of the molecule. For example, chiral cyclic alanine-equivalent templates, such as tricyclic iminolactones, can provide a rigid framework that exploits steric effects to control the stereochemistry of the reaction, often achieving excellent diastereoselectivities (>98% de). acs.org Following the alkylation, the chiral auxiliary is removed to yield the enantiomerically pure α-methylated amino acid. acs.org

Another strategy is the intramolecular Strecker synthesis, where a chiral amino acid is used as a chirality-transferring group in an α-keto ester to form a cyclic amino nitrile in a highly stereoselective manner. researchgate.net More recent innovations include catalytic enantioselective methods, such as nitrene C(sp³)-H insertion, which can create the chiral amine center with high regio- and stereocontrol. nih.gov

Table 3: Methodologies for Stereocontrol in α-Methyl-α-Amino Acid Synthesis

| Method | Principle | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary-Mediated Alkylation | Diastereoselective alkylation of a chiral enolate equivalent. | High diastereoselectivity; auxiliary is recoverable. | acs.org |

| Intramolecular Strecker Synthesis | Stereoselective cyanide addition to an imine formed from a chiral precursor. | Creates cyclic amino nitrile intermediate with high stereocontrol. | researchgate.net |

| Catalytic Enantioselective C-H Amination | Nitrene insertion into a C-H bond adjacent to a carboxyl group, guided by a chiral catalyst. | High regio- and enantioselectivity; uses abundant starting materials. | nih.gov |

| Chiral Synthon Approach | Use of a chiral piperazine-2,5-dione scaffold to direct sequential alkylations. | The chiral inductor group controls stereochemistry. | nih.gov |

Efficient Protecting Group Strategies for Complex Architectures

The synthesis of a multifunctional molecule like 4-Trifluoromethyl-α-methyl-L-phenylalanine necessitates a sophisticated and robust protecting group strategy. jocpr.com Protecting groups are required to temporarily mask the reactive amino and carboxyl functionalities to prevent undesired side reactions during the construction of the carbon skeleton and the introduction of the trifluoromethyl group. jocpr.combiosynth.com

The key to a successful strategy is the concept of orthogonality. jocpr.comnih.gov Orthogonal protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule. jocpr.comiris-biotech.de This allows for the sequential unmasking and reaction of different functional groups.

For solid-phase peptide synthesis (SPPS), the most common orthogonal combination is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) group for side-chain and carboxyl protection. iris-biotech.de In solution-phase synthesis, a wider array of groups is available. The tert-butoxycarbonyl (Boc) group, which is removed with strong acid (e.g., TFA), and the benzyloxycarbonyl (Cbz or Z) group, removable by hydrogenolysis, are frequently used for amine protection. peptide.comcreative-peptides.com The choice of protecting group must be compatible with all subsequent reaction steps. For instance, if a palladium-catalyzed cross-coupling is planned, the protecting groups must be stable to the reaction conditions. Similarly, during electrophilic fluorination, groups like Boc, Fmoc, and Cbz have been shown to be incompatible under certain conditions, highlighting the need for careful planning. nih.gov

Table 4: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine (B6355638) in DMF) | iris-biotech.decreative-peptides.com |

| tert-Butoxycarbonyl | Boc | α-Amino, Side-chain amino | Strong Acid (e.g., TFA, HF) | biosynth.comcreative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | α-Amino | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | peptide.comcreative-peptides.com |

| tert-Butyl | tBu | Carboxyl, Hydroxyl | Strong Acid (e.g., TFA) | iris-biotech.de |

| Benzyl | Bn | Carboxyl, Hydroxyl | Catalytic Hydrogenolysis (H₂/Pd) | nih.gov |

Structural and Conformational Analysis of 4 Trifluoromethyl α Methyl L Phenylalanine and Its Peptidic Conjugates

Impact of the Trifluoromethyl Group on Amino Acid Conformational Preferences

The trifluoromethyl (CF₃) group is a distinctive substituent known for its strong electron-withdrawing nature, high lipophilicity, and notable steric profile. mdpi.com When appended to the phenyl ring of phenylalanine, it introduces profound effects on the molecule's conformational behavior through a combination of electronic and steric interactions.

Role of C–F Bond Dipoles and Hyperconjugation in Conformation

The conformation of organofluorine compounds is significantly influenced by stereoelectronic effects stemming from the carbon-fluorine (C–F) bond. nih.gov The C–F bond is short, strong, and highly polarized, leading to predictable alignments with adjacent functional groups through dipole-dipole interactions, charge-dipole interactions, and hyperconjugation. nih.gov

Dipole Interactions : The CF₃ group possesses a substantial dipole moment due to the high electronegativity of fluorine atoms. beilstein-journals.org This molecular dipole can interact with other polar groups within the amino acid or peptide backbone, influencing the orientation of the side chain to either minimize repulsive forces or maximize attractive ones. nih.gov These interactions can affect properties such as the basicity of the nearby amino group through space. nih.gov

Hyperconjugation : Hyperconjugation involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated compounds, a key interaction is the donation from a σ C–H orbital into a vacant σ* C–F antibonding orbital. nih.gov This interaction stabilizes specific rotational states (rotamers). In molecules containing an F–C–C–H moiety, this effect leads to a preference for an anti-periplanar arrangement. Conversely, in N⁺–C–C–F systems, a gauche conformation is often favored due to electrostatic attraction between the positively charged nitrogen and the partially negative fluorine. nih.gov These stereoelectronic effects collectively guide the conformational preferences of the trifluoromethylated side chain.

Influence on Local Backbone Dihedral Angles

The backbone conformation of a peptide is defined by its dihedral angles, primarily phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). libretexts.org The introduction of a trifluoromethyl group can subtly influence these angles. High-level ab initio molecular orbital calculations on model peptides containing a trifluoromethyl side-chain have been performed to determine its impact on conformational possibilities. capes.gov.br

Studies on peptides containing α-trifluoromethylalanine (αCF₃Ala), a structurally related amino acid, provide significant insight. X-ray crystallographic analysis of L-Leu-based pentapeptides incorporating either (R)- or (S)-αCF₃Ala revealed that both peptides adopt right-handed 3₁₀-helical structures. bohrium.comnii.ac.jp The φ and ψ torsion angles for the residues preceding the αCF₃Ala were consistent with an ideal right-handed 3₁₀-helix. nii.ac.jp This indicates that the trifluoromethyl group is compatible with, and can be accommodated within, stable helical secondary structures.

| Residue | φ (°) | ψ (°) | Conformation |

|---|---|---|---|

| 1 (L-Leu) | -63.9 | -28.5 | Right-handed 3₁₀-helix |

| 2 (L-Leu) | -63.9 | -28.5 | |

| 3 ((S)-αCF₃Ala) | -63.9 | -28.5 | |

| 4 (L-Leu) | -63.9 | -28.5 | |

| 5 (L-Leu) | -128.0 | -116.4 | Distorted |

Stereochemical Influence of α-Methylation on Amino Acid Conformation

The replacement of the α-hydrogen with a methyl group creates a quaternary α-carbon, a modification that imposes significant constraints on the peptide backbone. This α,α-disubstitution is a well-established strategy for stabilizing specific secondary structures.

Restrictions on Rotational Freedom Around N-Cα and Cα-CO Bonds

The presence of a methyl group on the α-carbon introduces steric hindrance that restricts the range of accessible backbone dihedral angles (φ and ψ). researchgate.netnih.gov This limitation on conformational freedom is a hallmark of α-methylated amino acids. nih.gov The allowed conformational space on a Ramachandran plot for an α-methylated residue is significantly smaller compared to its non-methylated counterpart, primarily confined to the regions corresponding to helical structures. nih.govresearchgate.net This steric constraint reduces the conformational variability of the peptide, effectively pre-organizing it into a more defined structure. nih.govresearchgate.netrsc.org

Inducement of Specific Secondary Structure Motifs in Peptides

A direct consequence of the restricted rotational freedom is the strong propensity of α-methylated amino acids to induce helical conformations. nih.govnih.gov By limiting the backbone to helical φ and ψ angles, these residues act as potent helix nucleators. Peptides rich in α-methylated amino acids preferentially adopt helical structures, such as α-helices and 3₁₀-helices. nih.govnih.gov

Spectroscopic and Computational Approaches to Conformational Elucidation

The determination of the three-dimensional structure and dynamic behavior of 4-Trifluoromethyl-α-methyl-L-phenylalanine and its peptide derivatives in solution relies on a synergistic approach that combines experimental spectroscopic data with theoretical computational modeling. This dual strategy provides a comprehensive understanding of the conformational landscape, from localized rotameric preferences to the global folding of peptide chains.

Advanced NMR Spectroscopy (e.g., ¹H, ¹⁹F NMR) for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the solution-state structure and dynamics of molecules at atomic resolution. For fluorinated compounds such as 4-Trifluoromethyl-α-methyl-L-phenylalanine, both proton (¹H) and fluorine (¹⁹F) NMR provide critical insights.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Trifluoromethyl-α-methyl-L-phenylalanine provides foundational information about its molecular structure. Key expected resonances would include signals for the aromatic protons, the β-protons, and the α-methyl protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group. The diastereotopic β-protons would typically appear as a complex multiplet due to coupling with each other and the α-carbon. The α-methyl group would present a distinct singlet. In peptidic conjugates, the appearance of an amide proton resonance and shifts in the α- and β-proton signals provide information on the local chemical environment and proximity to other residues.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | Aromatic: 7.0-8.0; β-CH₂: ~3.0-3.5; α-CH₃: ~1.5-2.0 | Basic structural integrity, dihedral angle constraints from coupling constants, and local electronic environment. |

| ¹⁹F | ~ -60 to -65 (relative to CFCl₃) | Highly sensitive to local environment, conformational changes, solvent accessibility, and intermolecular interactions. |

Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and peptide sequence.

Computational Chemistry Methods (e.g., DFT, Molecular Dynamics) for Conformational Landscapes

Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the exploration of the entire conformational energy landscape of a molecule and providing a theoretical basis for interpreting spectroscopic data.

Density Functional Theory (DFT): DFT calculations are instrumental in determining the relative energies of different conformers of 4-Trifluoromethyl-α-methyl-L-phenylalanine. By systematically rotating the backbone (phi, ψ) and side-chain (chi) dihedral angles, a Ramachandran-like plot can be generated to identify the low-energy, sterically allowed conformations. These calculations would likely reveal that the presence of the α-methyl group significantly restricts the accessible conformational space compared to its non-methylated counterpart. The sterically demanding trifluoromethylphenyl group further influences the preferred side-chain rotamers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational behavior of peptides containing 4-Trifluoromethyl-α-methyl-L-phenylalanine in a simulated physiological environment, typically in a water box with appropriate counter-ions. The development of accurate force field parameters, such as those for the AMBER force field, is a prerequisite for reliable simulations of molecules containing non-standard residues. hmdb.ca These simulations can predict the conformational propensities of the modified amino acid within a peptide chain, including its influence on the formation of secondary structures like helices and sheets. By analyzing the simulation trajectories, one can map the conformational landscape, calculate the probabilities of occupying different conformational states, and visualize the dynamic interplay between the modified residue and the rest of the peptide.

| Computational Method | Key Outputs | Insights Provided |

| Density Functional Theory (DFT) | Relative conformational energies, optimized geometries, Ramachandran plots. | Identification of low-energy conformers, understanding of steric and electronic effects on conformational preferences. |

| Molecular Dynamics (MD) | Trajectories of atomic motion over time, conformational ensembles, free energy landscapes. | Prediction of dynamic behavior in solution, influence on peptide secondary structure, and sampling of conformational substates. |

Integration of 4 Trifluoromethyl α Methyl L Phenylalanine into Peptidic and Protein Architectures

Methodologies for Site-Specific Incorporation

The precise placement of 4-Trifluoromethyl-α-methyl-L-phenylalanine within a peptide or protein sequence can be achieved through several synthetic and biosynthetic methodologies. These range from traditional chemical synthesis to sophisticated cellular engineering techniques.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry and the most common method for incorporating unnatural amino acids like 4-Trifluoromethyl-α-methyl-L-phenylalanine. The standard SPPS protocol, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, requires specific adaptations to accommodate the unique structure of this amino acid.

The foundational step is the availability of the amino acid derivative with a temporary protecting group on the α-amino group, most commonly Fmoc-4-(Trifluoromethyl)-α-methyl-L-phenylalanine. This building block is then used in the stepwise assembly of the peptide chain on a solid support.

Key Adaptations and Considerations:

Coupling Reactions: The α-methyl group introduces significant steric hindrance, which can slow down the kinetics of the amide bond formation. To overcome this, more potent coupling reagents are often necessary to achieve high coupling efficiencies. Standard carbodiimide-based activators like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure® may require extended reaction times or double coupling cycles. More powerful uronium- or phosphonium-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often preferred to drive the reaction to completion. mesalabs.com

Monitoring: Due to the challenging nature of the coupling, careful monitoring of the reaction is crucial to avoid the formation of deletion sequences. The Kaiser test, which detects free primary amines, is ineffective for this α,α-disubstituted amino acid. Alternative tests, such as the chloranil (B122849) test or the isatin (B1672199) test, can be used to monitor the presence of the secondary amine after coupling. iris-biotech.de

Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF (N,N-dimethylformamide). scielo.org.mx This step is generally not significantly affected by the structure of the amino acid side chain.

Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups are performed using strong acids, such as a cocktail containing trifluoroacetic acid (TFA). The trifluoromethyl group is stable to these conditions.

While less common for long peptides, solution-phase synthesis offers advantages for the production of shorter peptides or peptide fragments, particularly on a large scale. The incorporation of 4-Trifluoromethyl-α-methyl-L-phenylalanine in solution follows the general principles of peptide chemistry, where protected amino acid derivatives are coupled, and the protecting groups are selectively removed to elongate the peptide chain.

The key challenge, similar to SPPS, is the efficient formation of the peptide bond involving the sterically hindered α-carbon. This often requires the use of high-potency coupling reagents. nih.govnih.gov Purification after each step is typically achieved by chromatography or crystallization, which can be more labor-intensive than the simple filtration and washing steps of SPPS. rsc.org A notable application involves the synthesis of peptide-based catalysts where a phenylalanine-derived trifluoromethyl ketone was incorporated to create an active site for oxidation reactions. nih.gov

Genetic Code Expansion (GCE) provides a powerful biosynthetic route for the site-specific incorporation of unnatural amino acids directly into proteins in living cells or in vitro translation systems. This technology relies on hijacking the cellular translation machinery.

The core components of a GCE system are:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the unnatural amino acid (in this case, 4-Trifluoromethyl-α-methyl-L-phenylalanine) and attaches it to its cognate tRNA. This aaRS must not recognize any of the canonical amino acids.

An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the endogenous aaRSs but is charged by the orthogonal aaRS. This tRNA has an anticodon that recognizes a "blank" codon, typically a nonsense codon like the amber stop codon (UAG).

A Nonsense Codon: A codon introduced at the desired site of incorporation in the gene of interest.

When these components are introduced into a cell, and the unnatural amino acid is supplied in the growth medium, the ribosome will read through the nonsense codon and insert 4-Trifluoromethyl-α-methyl-L-phenylalanine into the growing polypeptide chain. While systems have been developed for similar analogs like p-trifluoromethyl-L-phenylalanine, the additional α-methyl group presents a greater challenge for the engineering of a highly specific and efficient orthogonal aaRS/tRNA pair. anu.edu.au The ribosome itself must also be able to accommodate the bulkier aminoacyl-tRNA during translation. nih.gov

Semisynthesis combines chemical peptide synthesis with recombinant protein expression to generate large, modified proteins that are inaccessible by total synthesis alone. The most common strategy is Native Chemical Ligation (NCL).

In a typical NCL-based approach for incorporating 4-Trifluoromethyl-α-methyl-L-phenylalanine, the process would involve:

Recombinant Expression: A large portion of the target protein is produced recombinantly, typically as a fusion protein that can be engineered to have a C-terminal thioester.

Chemical Synthesis: A smaller peptide fragment containing 4-Trifluoromethyl-α-methyl-L-phenylalanine at the desired position is synthesized using SPPS. This synthetic peptide is designed with an N-terminal cysteine residue.

Ligation: The recombinant protein thioester and the synthetic peptide are mixed under specific reaction conditions. A chemoselective ligation reaction occurs between the N-terminal cysteine of the synthetic peptide and the C-terminal thioester of the recombinant protein, forming a native peptide bond at the ligation site. nih.gov

This approach allows for the placement of the unnatural amino acid at virtually any site within the protein, provided that the protein can be divided into expressible and synthesizable fragments.

Consequences of Incorporation on Peptide and Protein Properties

The introduction of 4-Trifluoromethyl-α-methyl-L-phenylalanine into a peptide or protein can have profound effects on its structure, stability, and ultimately, its function. These changes stem from the unique steric and electronic properties of the residue.

α-Helix Propensity: The α-methyl group on 4-Trifluoromethyl-α-methyl-L-phenylalanine significantly restricts the allowable backbone dihedral angles (φ and ψ), similar to the well-studied α-aminoisobutyric acid (Aib). This conformational constraint generally promotes helical structures. By limiting the accessible conformational space to the helical region, the entropic cost of folding is reduced, thereby stabilizing the α-helix.

The trifluoromethyl group on the phenyl ring, being strongly electron-withdrawing, can influence aromatic interactions. In the context of an α-helix, side chains at positions i and i+4 are spatially close. An interaction between the trifluoromethylphenyl ring and another aromatic or hydrophobic side chain at the i+4 position could provide additional stabilization to the helix. nih.gov However, the bulky nature of the trifluoromethyl group could also lead to steric clashes that might be destabilizing, depending on the local environment.

β-Turn Propensity: β-turns are compact structures that reverse the direction of the polypeptide chain. The conformational rigidity imposed by the α-methyl group can also favor the formation of β-turns. Certain types of β-turns require specific dihedral angles at the central positions (i+1 and i+2) of the turn. The restricted φ and ψ angles of 4-Trifluoromethyl-α-methyl-L-phenylalanine can pre-organize the backbone into a conformation that is conducive to turn formation, particularly when placed at the i+1 or i+2 position. rsc.org N-methylated amino acids, which share the feature of a substituted α-group, have been shown to nucleate β-turns. rsc.org

The table below summarizes the expected influence of incorporating this amino acid on secondary structure propensities based on the known effects of its constituent chemical groups.

| Structural Feature | Effect of α-Methyl Group | Effect of 4-Trifluoromethylphenyl Group | Overall Expected Impact on Propensity |

|---|---|---|---|

| α-Helix | Strongly Promoting (due to restricted φ/ψ angles) | Context-Dependent (potential for stabilizing aromatic interactions or destabilizing steric clashes) | Generally Increased |

| β-Turn | Promoting (pre-organizes backbone for turn conformation) | Context-Dependent (side chain interactions within the turn) | Generally Increased |

Compound Index

Alteration of Peptide and Protein Stability (e.g., Proteolytic Resistance)

The stability of peptides and proteins is a critical determinant of their therapeutic and functional utility. The incorporation of 4-Trifluoromethyl-α-methyl-L-phenylalanine can significantly enhance this stability through two primary mechanisms: steric hindrance at the peptide backbone and modification of the side chain.

The presence of the α-methyl group makes the amino acid residue Cα-tetrasubstituted. This α,α-disubstitution provides a powerful steric shield that directly protects the adjacent peptide bonds from enzymatic cleavage. enamine.netresearchgate.net Proteolytic enzymes, which recognize and bind to specific backbone and side-chain conformations, are often unable to accommodate the bulky α-methyl group in their active sites, effectively suppressing peptide bond hydrolysis. enamine.net This modification is a well-established strategy for increasing the metabolic and chemical stability of peptides. researchgate.net

Tunable Hydrophobicity and Lipophilicity Profiles

The introduction of 4-Trifluoromethyl-α-methyl-L-phenylalanine into a peptide sequence serves as a potent method for increasing its hydrophobicity and lipophilicity. This enhancement is driven by the contributions from both the trifluoromethyl (CF3) group and the α-methyl group.

The CF3 group is one of the most lipophilic substituents used in medicinal chemistry. Replacing the hydrogen atoms of a methyl group with fluorine atoms dramatically increases the local hydrophobicity of the side chain. Studies comparing various phenylalanine derivatives have identified 4-trifluoromethylphenylalanine as one of the most lipophilic non-standard residues. explorationpub.com This increased lipophilicity can enhance a peptide's ability to interact with hydrophobic pockets in protein targets or to partition into lipid membranes.

Table 1: Conceptual Comparison of Lipophilicity for Phenylalanine Analogues This interactive table illustrates the expected relative increase in lipophilicity upon modification. Exact values can vary based on the method of measurement (e.g., LogP, chromatographic index).

| Compound | Key Modifications | Expected Relative Lipophilicity | Rationale |

| L-Phenylalanine | Baseline | Low | Natural aromatic amino acid. |

| α-methyl-L-phenylalanine | α-Methylation | Medium | Addition of a hydrophobic methyl group on the backbone. |

| 4-Trifluoromethyl-L-phenylalanine | Aromatic Trifluoromethylation | High | Addition of a highly lipophilic CF3 group on the side chain. explorationpub.com |

| 4-Trifluoromethyl-α-methyl-L-phenylalanine | Combined Modifications | Very High | Combines the lipophilic effects of both α-methylation and trifluoromethylation. researchgate.netexplorationpub.com |

Influence on Protein Folding and Dynamics

The incorporation of 4-Trifluoromethyl-α-methyl-L-phenylalanine has a profound influence on the conformational properties of peptides and proteins. The α,α-disubstituted nature of this amino acid severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. researchgate.net This constraint limits the accessible conformations to a small, well-defined region of the Ramachandran plot, effectively forcing the peptide into a specific secondary structure. researchgate.netnih.gov

Peptides containing α-methylated amino acids have a strong propensity to adopt helical conformations, particularly the 3(10)-helix, a tighter helix than the classic α-helix. researchgate.netnih.gov This ability to nucleate and stabilize helical structures is invaluable for designing peptides that can mimic the helical domains of proteins, which are often involved in protein-protein interactions. nih.gov

Development of Peptidomimetics Incorporating 4-Trifluoromethyl-α-methyl-L-phenylalanine

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. 4-Trifluoromethyl-α-methyl-L-phenylalanine is an exemplary building block for the development of advanced peptidomimetics. enamine.net

The combination of properties imparted by this amino acid directly addresses the primary limitations of natural peptide therapeutics. Its inherent resistance to proteolysis, conferred by the α-methyl group, prolongs its circulatory half-life. enamine.netresearchgate.net The conformational constraints it imposes allow for the design of pre-organized structures that can bind to biological targets with high affinity and specificity, as the entropic penalty of binding is reduced. researchgate.netnih.gov

Furthermore, the tunable hydrophobicity provided by the trifluoromethylphenyl side chain can be exploited to optimize membrane permeability and cellular uptake. explorationpub.com By strategically placing this residue within a sequence, medicinal chemists can design peptidomimetics that maintain the biological activity of a parent peptide while possessing the drug-like properties required for therapeutic efficacy. The application of such α,α-disubstituted amino acids is a key strategy in the design of bioactive peptides and next-generation peptide-based drugs. enamine.netresearchgate.net

4 Trifluoromethyl α Methyl L Phenylalanine As a Mechanistic and Analytical Research Probe

Applications of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of 4-Trifluoromethyl-α-methyl-L-phenylalanine into biological macromolecules provides a non-invasive probe with a distinct NMR signal that is highly sensitive to its local environment. This sensitivity makes it an invaluable tool for a range of applications in protein science.

Probing Local Environments and Conformational Changes in Peptides and Proteins

The chemical shift of the ¹⁹F nucleus in 4-Trifluoromethyl-α-methyl-L-phenylalanine is exquisitely sensitive to changes in its immediate surroundings, including van der Waals packing and local electrostatic fields. ed.ac.uk This property allows researchers to monitor subtle conformational changes in peptides and proteins with high precision. nih.govnih.gov By site-specifically incorporating this amino acid into a protein, scientists can obtain detailed information about structural alterations in specific regions. nih.gov

For instance, studies have shown that the ¹⁹F NMR signal of 4-trifluoromethyl-L-phenylalanine (tfm-Phe) can be used to detect conformational changes near the active site of an enzyme and even at distances as far as 25 Å away. nih.govnih.gov This long-range detection capability is crucial for understanding allosteric regulation and other complex biological processes. The sharp and strong signals from the trifluoromethyl group also permit in vivo studies, allowing for the quantification of protein conformational states within a cellular context. nih.gov

Table 1: Probing Protein Conformational Changes with 4-Trifluoromethyl-L-phenylalanine

| Protein System | Labeled Residue Position | Observed Change | Significance | Reference |

| E. coli dihydrofolate reductase | Multiple Phe residues | Changes in ¹⁹F chemical shifts upon ligand binding | Demonstrates the sensitivity of the probe to local environmental changes | nih.gov |

| CheY protein | Six Phe positions | Significant chemical shift changes upon phosphorylation | Maps the conformational changes triggered by post-translational modification | nih.gov |

| Aspartate receptor ligand-binding domain | Six Phe positions | Long-range conformational change upon aspartate binding | Illustrates the ability to detect allosteric transitions | acs.org |

Monitoring Protein–Ligand Interactions and Dynamics

The sensitivity of the ¹⁹F NMR signal of 4-Trifluoromethyl-α-methyl-L-phenylalanine to its environment makes it an excellent tool for monitoring the binding of ligands, such as substrates, inhibitors, and cofactors, to proteins. nih.govnih.gov Upon ligand binding, the local environment of the incorporated fluorinated amino acid is often altered, leading to a change in its ¹⁹F chemical shift. nih.gov This allows for the characterization of binding events, including the determination of binding affinities and kinetics. mdpi.comembrapa.br

One-dimensional ¹⁹F NMR lineshape analysis can be employed to quantify the kinetics and equilibrium thermodynamics of protein-ligand interactions. mdpi.com This method provides a robust and efficient alternative to more traditional techniques. Furthermore, the trifluoromethyl group's favorable relaxation properties allow for the study of larger proteins and protein complexes. nih.gov

Elucidation of Enzyme Reaction Mechanisms

By strategically placing 4-Trifluoromethyl-α-methyl-L-phenylalanine within or near the active site of an enzyme, researchers can gain insights into the catalytic mechanism. Changes in the ¹⁹F NMR spectrum can be monitored throughout the enzymatic reaction, providing information about the formation of intermediates and transition states. nih.govresearchgate.net The electron-withdrawing nature of the trifluoromethyl group can also be used to probe the electronic environment of the active site during catalysis. While the application in this specific area is still developing, the potential for using this probe to dissect complex enzymatic pathways is significant. For example, fluorinated substrate analogues have been instrumental in studying enzymes that proceed through cationic intermediates. researchgate.net

Utilization in Studies of Molecular Recognition and Interactions

Beyond its use in ¹⁹F NMR, 4-Trifluoromethyl-α-methyl-L-phenylalanine serves as a valuable tool in broader studies of molecular recognition, leveraging its unique steric and electronic properties to probe and modulate interactions between biological molecules.

Investigations into Enzyme-Substrate/Inhibitor Interactions

The introduction of 4-Trifluoromethyl-α-methyl-L-phenylalanine into peptides or small molecules can be used to investigate their interactions with enzymes. The trifluoromethyl group can influence binding affinity and specificity, providing insights into the structure-activity relationships of substrates and inhibitors. For instance, phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides to act as catalysts for oxidation reactions, demonstrating the utility of this moiety in designing novel enzyme mimics. Furthermore, the inhibitory potential of compounds containing this amino acid can be assessed, contributing to the development of new therapeutic agents.

Receptor Binding Studies at the Molecular Level

The unique properties of 4-Trifluoromethyl-α-methyl-L-phenylalanine make it a useful probe for studying receptor-ligand interactions at a molecular level. By incorporating this amino acid into a peptide or small molecule ligand, researchers can investigate the specific interactions that govern binding to a receptor. For example, fluorinated phenylalanine analogs have been used to study the binding of peptides to G protein-coupled receptors (GPCRs), providing evidence for specific types of molecular interactions, such as cation-π interactions. The genetic incorporation of trifluoromethyl-phenylalanine into GPCRs has also been shown to be a sensitive method for detecting ligand-induced conformational changes. ed.ac.uk

Studies on Biological Membrane Interactions and Permeation

The study of how amino acids and peptides interact with and permeate biological membranes is fundamental to understanding many cellular processes. Modified amino acids, such as 4-Trifluoromethyl-α-methyl-L-phenylalanine, serve as unique probes in this field. While direct studies on this specific compound are not extensively detailed in the available literature, its structural components—the parent L-phenylalanine, the α-methyl group, and the para-trifluoromethyl group—each contribute known effects to membrane interactions. By examining analogous compounds, its behavior as a research probe can be inferred.

The parent amino acid, L-phenylalanine, has been shown to associate with and increase the permeability of model lipid membranes. nih.govresearchgate.net Studies using techniques like differential scanning calorimetry and time-resolved fluorescence spectroscopy have revealed that L-phenylalanine can embed within the polar headgroup region of the lipid bilayer. nih.gov This interaction alters membrane properties, such as reducing the heat required to transition the membrane from a gel to a liquid-crystalline state. nih.gov

The trifluoromethyl (CF₃) group at the para position of the phenyl ring is expected to significantly modulate the lipophilicity of the amino acid side chain. The high electronegativity of fluorine atoms generally increases the hydrophobicity of the aromatic ring, which would likely enhance the partitioning of the amino acid from an aqueous environment into the nonpolar core of the lipid bilayer. nih.gov This enhanced interaction can provide a stronger anchor point for peptides within the membrane, influencing their orientation and depth of insertion. The CF₃ group, therefore, allows researchers to systematically study how side-chain hydrophobicity affects peptide-membrane interactions and stability.

Table 1: Comparison of Phenylalanine Analogues for Membrane Interaction Studies

| Compound | Key Structural Feature | Known/Inferred Effect on Membrane Interaction | Relevant Research Application |

| L-Phenylalanine | Unmodified aromatic amino acid | Associates with the polar headgroup region of the lipid bilayer, increasing membrane permeability. nih.govresearchgate.net | Provides a baseline for understanding the membrane interactions of aromatic amino acids. |

| 4-Cyano-α-methyl-L-phenylalanine | α-methyl group; para-cyano group | The α-methyl group promotes a helical conformation in peptides, crucial for membrane activity. The cyano group acts as a spectroscopic probe. nih.gov | Used as a structural and environmental probe in studies of membrane-active peptaibiotics. nih.gov |

| 4-Trifluoromethyl-α-methyl-L-phenylalanine | α-methyl group; para-trifluoromethyl group | The α-methyl group induces helical propensity. The highly lipophilic trifluoromethyl group is expected to enhance partitioning into the lipid bilayer core. | Serves as a probe to investigate the influence of conformation and side-chain hydrophobicity on peptide insertion, stability, and orientation within membranes. |

Role in the Development of Chemical Tools for Biochemical Studies

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for creating sophisticated chemical tools to probe biological systems. 4-Trifluoromethyl-α-methyl-L-phenylalanine is an exemplary compound in this regard, with its constituent parts providing distinct functionalities for developing probes and catalysts.

The trifluoromethyl ketone moiety, a derivative of the trifluoromethyl-phenylalanine structure, has been successfully used to design peptide-based catalysts. nih.gov Phenylalanine-derived trifluoromethyl ketones can be incorporated into peptide scaffolds to generate dioxiranes in situ, which then act as catalysts for oxidation reactions like olefin epoxidation. nih.gov This demonstrates how the core structure of 4-Trifluoromethyl-α-methyl-L-phenylalanine can be adapted to create tools that perform specific chemical transformations in a controlled, biomimetic environment.

Furthermore, modified phenylalanine analogues are widely used as spectroscopic probes to report on local protein environments. By incorporating an amino acid with a unique spectroscopic signature, researchers can gain site-specific information about protein structure, dynamics, and interactions. For example:

L-4-Nitrophenylalanine has been used as an infrared (IR) probe. The symmetric stretching frequency of its nitro group is sensitive to the local environment, shifting in response to changes in solvent exposure, allowing it to report on its position within a protein. researchgate.net

4-Cyano-L-phenylalanine and its α-methylated version serve as dual fluorescence and IR absorption probes. The properties of the cyano group's chromophore are sensitive markers of the local microenvironment, making them useful for studying peptide-membrane interactions. nih.gov

The trifluoromethyl group of 4-Trifluoromethyl-α-methyl-L-phenylalanine is particularly valuable as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe. Fluorine has a spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy. Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra of proteins labeled with a fluorinated amino acid are free from background signals.

By incorporating 4-Trifluoromethyl-α-methyl-L-phenylalanine into a specific site in a protein, researchers can:

Monitor local conformational changes in the protein.

Detect ligand binding events near the probe.

Characterize protein-protein interactions.

Assess the polarity and dynamics of the probe's immediate environment.

The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local electronic environment, providing high-resolution information that is complementary to other biophysical techniques. The α-methyl group, by locking the peptide backbone, can help to reduce conformational heterogeneity, potentially simplifying the interpretation of NMR spectra.

Table 2: Phenylalanine Analogues as Chemical Tools in Biochemical Studies

| Phenylalanine Analogue | Type of Tool | Spectroscopic/Chemical Handle | Information Provided |

| Phenylalanine-derived Trifluoromethyl Ketone | Peptide-based Catalyst | Trifluoromethyl ketone | Enables site-specific oxidation catalysis (e.g., epoxidation) within a peptide scaffold. nih.gov |

| L-4-Nitrophenylalanine | Infrared (IR) Probe | Nitro group (NO₂) | Reports on the local protein environment (e.g., solvent exposure) through shifts in its IR stretching frequency. researchgate.net |

| 4-Cyano-α-methyl-L-phenylalanine | Fluorescence & IR Probe | Cyano group (CN) | Reports on the local microenvironment and polarity, particularly in peptide-membrane interaction studies. nih.gov |

| 4-Trifluoromethyl-α-methyl-L-phenylalanine | ¹⁹F NMR Probe | Trifluoromethyl group (CF₃) | Provides site-specific information on protein structure, conformation, ligand binding, and dynamics via ¹⁹F NMR spectroscopy. |

Future Directions and Emerging Research Avenues for 4 Trifluoromethyl α Methyl L Phenylalanine

Integration with Advanced Protein Engineering and Directed Evolution

The site-specific incorporation of unnatural amino acids like 4-Trifluoromethyl-α-methyl-L-phenylalanine into proteins is a powerful tool in protein engineering. nih.gov This technique allows for the introduction of novel chemical functionalities, enabling the fine-tuning of protein structure and function. The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe to study protein folding and dynamics in real-time. nih.gov

Directed evolution, a process that mimics natural selection in the laboratory, can be employed to optimize enzymes for new functions or to enhance their stability. nih.govnih.gov By creating libraries of mutant enzymes and screening for desired properties, researchers can identify variants with improved catalytic efficiency or altered substrate specificity. The integration of 4-Trifluoromethyl-α-methyl-L-phenylalanine into directed evolution campaigns could lead to the development of novel biocatalysts. For instance, the unique steric and electronic properties of this amino acid could be exploited to create enzymes with tailored active sites for specific chemical transformations. mpg.de

The process of incorporating such unnatural amino acids can be enhanced through the use of auxotrophic strains, which are unable to synthesize a particular natural amino acid. nih.gov By providing the fluorinated analog in the growth medium, it can be incorporated into newly synthesized proteins. nih.gov

High-Throughput Screening and Combinatorial Chemistry Applications

High-throughput screening (HTS) is essential for rapidly evaluating large libraries of molecules, a cornerstone of both directed evolution and drug discovery. The presence of the trifluoromethyl group in 4-Trifluoromethyl-α-methyl-L-phenylalanine offers a unique advantage for HTS. ¹⁹F NMR-based screening methods can be employed for rapid and sensitive detection, as fluorine is not naturally present in biological systems, providing a clear spectroscopic window. nih.gov

In the realm of combinatorial chemistry, 4-Trifluoromethyl-α-methyl-L-phenylalanine can be used as a building block to generate vast libraries of peptides and other small molecules. These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents. The conformational constraints imposed by the α-methyl group can reduce the flexibility of peptide backbones, which can be advantageous in designing peptides with specific binding affinities and improved metabolic stability.

| Screening Method | Application in Conjunction with 4-Trifluoromethyl-α-methyl-L-phenylalanine | Potential Advantages |

| ¹⁹F NMR Spectroscopy | High-throughput screening of compound libraries for binding to a target protein. | High sensitivity, low background signal, provides information on the chemical environment of the fluorine atoms. |

| Fluorescence Polarization | Screening for inhibitors of protein-protein interactions where a peptide containing the amino acid is fluorescently labeled. | Homogeneous assay format, suitable for HTS. |

| Cell-based Assays | Evaluating the biological activity of compounds containing the amino acid in a cellular context. | Provides information on cell permeability and cytotoxicity. |

Novel Synthetic Routes and Sustainable Production Methods

The synthesis of α-methylated and fluorinated amino acids can be challenging. mdpi.com Traditional methods often involve multiple steps and the use of harsh reagents. numberanalytics.com Future research will likely focus on the development of more efficient and sustainable synthetic routes to 4-Trifluoromethyl-α-methyl-L-phenylalanine.

One promising approach is the use of biocatalysis. ijournals.cn Engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could potentially be used to asymmetrically synthesize the amino acid from readily available precursors. nih.gov Directed evolution of these enzymes could further optimize their activity and selectivity for this specific substrate. mpg.de

Flow chemistry is another emerging technology that offers advantages for the synthesis of complex molecules. chemistryviews.org Continuous flow processes can improve reaction efficiency, reduce waste, and allow for safer handling of hazardous reagents. chemistryviews.org The development of a flow-based synthesis for 4-Trifluoromethyl-α-methyl-L-phenylalanine could enable its large-scale and cost-effective production. chemistryviews.org

Modern synthetic strategies for fluorinated amino acids include:

Transition metal-catalyzed cross-coupling reactions : These methods allow for the direct introduction of fluorinated groups into amino acid scaffolds. nih.govnih.gov

Electrochemical fluorination : This technique offers a more environmentally friendly alternative to traditional fluorinating agents. numberanalytics.com

Late-stage fluorination : This approach involves introducing the fluorine atom at a later stage in the synthetic sequence, which can be more efficient for creating diverse analogs. rsc.org

Computational Design and Predictive Modeling for Fluorinated and α-Methylated Amino Acids

Computational tools are becoming increasingly important in protein design and engineering. asu.edu Molecular modeling and simulations can be used to predict the effects of incorporating unnatural amino acids, like 4-Trifluoromethyl-α-methyl-L-phenylalanine, on protein structure, stability, and function. scispace.com

Predictive models can help to identify optimal locations within a protein for the incorporation of this amino acid to achieve a desired effect, such as enhancing thermal stability or modulating enzyme activity. springernature.com For example, computational screening can be used to identify positions in a protein's hydrophobic core where the introduction of the trifluoromethyl group would be most stabilizing.

Furthermore, quantum mechanical calculations can provide insights into the electronic properties of the fluorinated side chain and its interactions with the surrounding protein environment. This information can be used to design proteins with novel catalytic activities or binding specificities. The development of accurate force fields for molecular dynamics simulations of proteins containing fluorinated and α-methylated amino acids is an active area of research that will further enhance the power of these computational methods.

Applications in Advanced Materials and Nanobiotechnology (excluding physical properties of the compound itself)

The unique properties of fluorinated amino acids make them attractive building blocks for the creation of novel biomaterials and for applications in nanobiotechnology. numberanalytics.com Peptides containing 4-Trifluoromethyl-α-methyl-L-phenylalanine can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov

These self-assembling peptide-based materials have a wide range of potential applications, including:

Drug delivery : Nanostructures can be used to encapsulate and deliver therapeutic agents to specific targets in the body. nih.gov

Tissue engineering : Scaffolds made from self-assembling peptides can provide a supportive environment for cell growth and tissue regeneration. nih.gov

Biosensors : The incorporation of fluorinated amino acids can be used to create responsive materials that change their properties in the presence of a specific analyte. numberanalytics.com

In the field of nanobiotechnology, proteins and peptides containing 4-Trifluoromethyl-α-methyl-L-phenylalanine could be used to create functionalized surfaces or to direct the assembly of nanoparticles. The trifluoromethyl group can also serve as a tag for imaging and tracking these materials in biological systems using ¹⁹F MRI.

| Application Area | Example of Use | Potential Impact |

| Drug Delivery | Self-assembling peptide hydrogels for the controlled release of small molecule drugs. | Improved drug efficacy and reduced side effects. |

| Tissue Engineering | Biofunctionalized peptide scaffolds that promote cell adhesion and proliferation. | Enhanced regeneration of damaged tissues. |

| Biosensors | Fluorinated peptide-based sensors for the detection of disease biomarkers. | Early and sensitive diagnosis of diseases. |

Q & A

Q. What are the established synthetic routes for 4-Trifluoromethyl-α-methyl-L-phenylalanine, and what critical reaction conditions must be optimized?

The synthesis typically involves introducing the trifluoromethyl group via electrophilic substitution or using trifluoromethylation reagents (e.g., Umemoto’s reagent) . The α-methyl group can be introduced through alkylation of a protected phenylalanine precursor. Key steps include:

- Protection of the amino group : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used to prevent unwanted side reactions .

- Solvent selection : Anhydrous dichloromethane or dimethylformamide (DMF) is preferred for moisture-sensitive reactions .

- Catalysts : Alkali metal bases (e.g., K₂CO₃) or palladium catalysts may enhance trifluoromethylation efficiency . Post-synthesis, purification via reversed-phase HPLC or column chromatography is critical to isolate the enantiomerically pure product .

Q. Which analytical techniques are essential for characterizing 4-Trifluoromethyl-α-methyl-L-phenylalanine?

- Chiral HPLC : To confirm enantiomeric purity (e.g., using a Chiralpak column with a mobile phase of hexane/isopropanol) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group integration, while ¹H/¹³C NMR confirms stereochemistry .

- Melting point and optical rotation : Compare with literature values to detect impurities; discrepancies may arise from synthetic routes or crystallization conditions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 4-Trifluoromethyl-α-methyl-L-phenylalanine when facing low yields or side products?

A 2³ factorial design can systematically vary:

- Temperature (e.g., 0°C vs. room temperature).

- Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd).

- Reaction time (e.g., 12 vs. 24 hours). Statistical analysis (ANOVA) identifies significant factors affecting yield and selectivity . For example, higher catalyst loading may reduce reaction time but increase palladium contamination, requiring post-synthesis chelation steps .

Q. What strategies mitigate steric hindrance when incorporating 4-Trifluoromethyl-α-methyl-L-phenylalanine into peptide chains?

- Coupling reagents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of DCC (dicyclohexylcarbodiimide) to enhance activation efficiency .

- Solvent systems : Additives like HOBt (hydroxybenzotriazole) in DMF reduce racemization .

- Microwave-assisted synthesis : Shortens coupling time and improves incorporation rates .

Q. How do the electronic and steric effects of the trifluoromethyl and α-methyl groups influence structure-activity relationships (SAR) in drug design?

- Hydrophobicity : The trifluoromethyl group increases logP, enhancing membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation in vivo .

- Conformational rigidity : The α-methyl group restricts peptide backbone flexibility, potentially improving target binding affinity . Computational modeling (e.g., DFT or molecular dynamics) can predict these effects before experimental validation .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, optical rotations) of this compound?

- Reproduce synthesis : Follow documented protocols exactly to isolate variables (e.g., solvent purity, drying methods) .

- Cross-validate characterization : Combine multiple techniques (e.g., DSC for melting point, polarimetry for optical rotation) .

- Publish detailed metadata : Report solvent systems, heating rates, and instrumentation calibration to enable direct comparisons .

Methodological Tables

Table 1. Key Synthetic Parameters and Their Impact

Table 2. Analytical Benchmarks for Quality Control

| Property | Expected Value | Technique |

|---|---|---|

| Optical Rotation ([α]D²⁵) | +8.3° (c=1.08 in MeOH) | Polarimetry |

| ¹⁹F NMR Shift | ~-60 ppm | ¹⁹F NMR |

| HRMS (m/z) | Calculated: 265.1 | ESI-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.